molecular formula C18H27N3O4S B2568951 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034571-73-6

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2568951
CAS No.: 2034571-73-6
M. Wt: 381.49
InChI Key: KCROTXYFJDFURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:

  • Preparation of the tetrahydroquinoline moiety: : Starting from 3,4-dihydroquinoline, propylsulfonyl chloride is added to produce 1-(propylsulfonyl)-3,4-dihydroquinoline.

  • Formation of the urea derivative: : The intermediate compound is further reacted with isocyanate to form the urea derivative.

  • Addition of tetrahydropyran: : The tetrahydropyran ring is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the compound is produced in bulk using optimized reaction conditions to ensure high yield and purity. Typically, the process involves automated reaction systems that monitor temperature, pressure, and pH to maintain ideal conditions throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea undergoes various chemical reactions, including:

  • Oxidation: : Oxidative reactions may involve reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be achieved using reagents like sodium borohydride.

  • Substitution: : Substitution reactions typically involve nucleophiles or electrophiles replacing specific groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral medium.

  • Reduction: : Sodium borohydride in alcoholic solvents.

  • Substitution: : Nucleophilic substitution using alkyl halides or electrophilic substitution using Lewis acids.

Major Products

  • Oxidation: : Oxidative products may include sulfoxides or sulfones.

  • Reduction: : Reduction products typically involve hydrogenated derivatives.

  • Substitution: : Substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is utilized across various domains:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules and as a reagent in chemical reactions.

  • Biology: : Investigated for its potential as a biochemical probe to study cellular mechanisms.

  • Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.

  • Industry: : Applied in the development of materials with specific functional properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and ion channels.

  • Pathways Involved: : Inhibition of specific enzymatic activities, modulation of receptor functions, and interference with ion channel conductance.

Comparison with Similar Compounds

Compared to other compounds in its class, 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea stands out due to its unique structural features and multifaceted applications. Similar compounds include:

  • **1-(propylsulfonyl)-3,4-dihydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

  • **1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

  • **1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-furan-4-yl)urea

Each of these compounds shares similarities in their core structure but differs in substituent groups, leading to variations in their chemical behavior and applications.

Hope this is useful!

Properties

IUPAC Name

1-(oxan-4-yl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-2-12-26(23,24)21-9-3-4-14-13-16(5-6-17(14)21)20-18(22)19-15-7-10-25-11-8-15/h5-6,13,15H,2-4,7-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCROTXYFJDFURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.